2-(3-Hydroxy-3-pentyl)thiophene
Description
2-(3-Hydroxy-3-pentyl)thiophene is a thiophene derivative characterized by a hydroxylated pentyl chain at the 3-position of the thiophene ring. This compound has been isolated from natural sources such as the semi-mangrove plant Pluchea indica, where it exists alongside other thiophene derivatives with structural variations in substituents, including acetyloxy, chloro, and dihydroxy groups . The hydroxy-pentyl side chain confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group, which may also influence its biological activity.
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-thiophen-2-ylpentan-3-ol |
InChI |
InChI=1S/C9H14OS/c1-3-9(10,4-2)8-6-5-7-11-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
MZACNMXNVWKHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CS1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyl-Containing Thiophene Derivatives
- 5-(3,4-Dihydroxy-but-1-ynyl)-2,2′-bithiophene (): Structure: Features a bithiophene core with a dihydroxybutynyl chain. Applications: Studied for natural product chemistry but lacks reported biological activity data .
2-(3-Hydroxy-3-pentyl)thiophene :
Table 1: Hydroxyl-Substituted Thiophene Comparison
Halogenated Thiophene Derivatives
- 2-(4-Acetoxy-3-chlorobuta-1-ynyl)thiophene (): Structure: Chloro and acetoxy substituents on a butynyl chain. Applications: Isolated from Pluchea indica; biological activity under investigation .
Table 2: Halogenated Thiophene Comparison
Alkyl-Chain Thiophene Derivatives
Table 3: Alkyl/Alicyclic Thiophene Comparison
Aromatic and Functionalized Thiophene Derivatives
Key Research Findings and Implications
- Biological Activity : Hydroxy-substituted thiophenes (e.g., this compound) show promise in anticancer research, while halogenated derivatives are prioritized for antimicrobial applications .
- Material Science : Alkyl and aromatic substituents enhance electronic properties, making them suitable for organic electronics .
- Synthetic Accessibility : Palladium-catalyzed couplings () and acid-catalyzed reactions () are common methods, though natural extraction remains key for hydroxylated variants .
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